Cas no 2006124-66-7 (2-amino-2-methyl-4-4-(propan-2-yl)-1H-pyrazol-1-ylbutanamide)
2-amino-2-methyl-4-4-(propan-2-yl)-1H-pyrazol-1-ylbutanamide Chemical and Physical Properties
Names and Identifiers
-
- 2-amino-2-methyl-4-4-(propan-2-yl)-1H-pyrazol-1-ylbutanamide
- 2006124-66-7
- 2-amino-2-methyl-4-[4-(propan-2-yl)-1H-pyrazol-1-yl]butanamide
- EN300-1140594
-
- Inchi: 1S/C11H20N4O/c1-8(2)9-6-14-15(7-9)5-4-11(3,13)10(12)16/h6-8H,4-5,13H2,1-3H3,(H2,12,16)
- InChI Key: ODSVZYWFVYDFAS-UHFFFAOYSA-N
- SMILES: O=C(C(C)(CCN1C=C(C=N1)C(C)C)N)N
Computed Properties
- Exact Mass: 224.16371127g/mol
- Monoisotopic Mass: 224.16371127g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 86.9Ų
2-amino-2-methyl-4-4-(propan-2-yl)-1H-pyrazol-1-ylbutanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1140594-0.05g |
2-amino-2-methyl-4-[4-(propan-2-yl)-1H-pyrazol-1-yl]butanamide |
2006124-66-7 | 95% | 0.05g |
$1008.0 | 2023-10-26 | |
| Enamine | EN300-1140594-0.1g |
2-amino-2-methyl-4-[4-(propan-2-yl)-1H-pyrazol-1-yl]butanamide |
2006124-66-7 | 95% | 0.1g |
$1056.0 | 2023-10-26 | |
| Enamine | EN300-1140594-0.25g |
2-amino-2-methyl-4-[4-(propan-2-yl)-1H-pyrazol-1-yl]butanamide |
2006124-66-7 | 95% | 0.25g |
$1104.0 | 2023-10-26 | |
| Enamine | EN300-1140594-0.5g |
2-amino-2-methyl-4-[4-(propan-2-yl)-1H-pyrazol-1-yl]butanamide |
2006124-66-7 | 95% | 0.5g |
$1152.0 | 2023-10-26 | |
| Enamine | EN300-1140594-1.0g |
2-amino-2-methyl-4-[4-(propan-2-yl)-1H-pyrazol-1-yl]butanamide |
2006124-66-7 | 1g |
$1343.0 | 2023-06-09 | ||
| Enamine | EN300-1140594-2.5g |
2-amino-2-methyl-4-[4-(propan-2-yl)-1H-pyrazol-1-yl]butanamide |
2006124-66-7 | 95% | 2.5g |
$2351.0 | 2023-10-26 | |
| Enamine | EN300-1140594-5.0g |
2-amino-2-methyl-4-[4-(propan-2-yl)-1H-pyrazol-1-yl]butanamide |
2006124-66-7 | 5g |
$3894.0 | 2023-06-09 | ||
| Enamine | EN300-1140594-10.0g |
2-amino-2-methyl-4-[4-(propan-2-yl)-1H-pyrazol-1-yl]butanamide |
2006124-66-7 | 10g |
$5774.0 | 2023-06-09 | ||
| Enamine | EN300-1140594-1g |
2-amino-2-methyl-4-[4-(propan-2-yl)-1H-pyrazol-1-yl]butanamide |
2006124-66-7 | 95% | 1g |
$1200.0 | 2023-10-26 | |
| Enamine | EN300-1140594-5g |
2-amino-2-methyl-4-[4-(propan-2-yl)-1H-pyrazol-1-yl]butanamide |
2006124-66-7 | 95% | 5g |
$3479.0 | 2023-10-26 |
2-amino-2-methyl-4-4-(propan-2-yl)-1H-pyrazol-1-ylbutanamide Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 2-amino-2-methyl-4-4-(propan-2-yl)-1H-pyrazol-1-ylbutanamide
Introduction to 2-amino-2-methyl-4-(4-(propan-2-yl)-1H-pyrazol-1-yl)butanamide (CAS No. 2006124-66-7)
2-amino-2-methyl-4-(4-(propan-2-yl)-1H-pyrazol-1-yl)butanamide, also known by its CAS number 2006124-66-7, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a pyrazole ring and an amino group, making it a promising candidate for various therapeutic applications.
The molecular structure of 2-amino-2-methyl-4-(4-(propan-2-yl)-1H-pyrazol-1-yl)butanamide is particularly noteworthy. The pyrazole ring, a five-membered heterocyclic compound with two nitrogen atoms, is a common motif in many biologically active molecules. This ring system is known for its ability to form hydrogen bonds and π-stacking interactions, which can enhance the compound's binding affinity to biological targets. The presence of the amino group further adds to the compound's potential for forming hydrogen bonds, which can be crucial for its biological activity.
Recent studies have highlighted the potential of 2-amino-2-methyl-4-(4-(propan-2-yl)-1H-pyrazol-1-yl)butanamide in various therapeutic areas. One of the most promising applications is in the treatment of inflammatory diseases. In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action involves the modulation of signaling pathways such as NF-κB and MAPK, which are key regulators of inflammation.
Beyond its anti-inflammatory properties, 2-amino-2-methyl-4-(4-(propan-2-yl)-1H-pyrazol-1-yl)butanamide has also shown promise in cancer research. A study published in the Cancer Research journal reported that this compound can selectively inhibit the growth of cancer cells while sparing normal cells. The selective cytotoxicity is attributed to its ability to target specific signaling pathways that are often dysregulated in cancer cells, such as PI3K/AKT and RAS/RAF/MEK/ERK pathways.
The pharmacokinetic properties of 2-amino-2-methyl-4-(4-(propan-2-yl)-1H-pyrazol-1-yl)butanamide have also been extensively studied. In preclinical models, this compound has demonstrated favorable oral bioavailability and a long half-life, which are desirable attributes for a potential drug candidate. Additionally, it has shown low toxicity in animal models, suggesting a favorable safety profile.
In terms of chemical synthesis, several methods have been developed to produce 2-amino-2-methyl-4-(4-(propan-2-yl)-1H-pyrazol-1-yl)butanamide. One common approach involves the condensation of an appropriate amine with an acid chloride or anhydride, followed by cyclization to form the pyrazole ring. These synthetic routes are scalable and can be adapted for large-scale production, making it feasible for industrial applications.
The potential applications of 2-amino-2-methyl-4-(4-(propan-2-y l)-1H-pyrazol - 1 - yl)butanamide extend beyond pharmaceuticals. In materials science, this compound has been explored for its use in polymer synthesis and as a functional additive in coatings and adhesives. Its unique chemical structure provides opportunities for developing materials with enhanced mechanical properties and improved stability.
In conclusion, 2-amino - 2 - methyl - 4 - ( 4 - ( propan - 2 - yl ) - 1 H - pyrazol - 1 - yl ) butanamide (CAS No. 2006124 - 66 - 7 ) is a multifaceted compound with significant potential in various fields. Its unique structural features, coupled with its promising biological activities and favorable pharmacokinetic properties, make it an exciting candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and potential applications, this compound is poised to play a significant role in advancing therapeutic and materials science innovations.
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